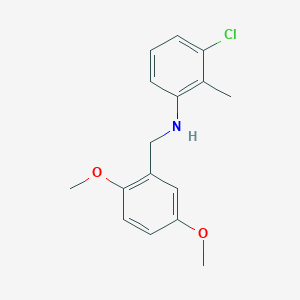
2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a chemical compound that has been widely used in scientific research. This compound has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is not well understood. However, it has been shown to inhibit the growth of various microorganisms and cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties. The compound is believed to act by binding to specific targets in cells and interfering with their normal function.
Biochemical and Physiological Effects:
2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, the compound has been shown to modulate the activity of various enzymes and proteins in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide in lab experiments is its broad range of potential applications. The compound has been shown to have antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making it useful in various fields of scientific research. Another advantage is that the synthesis method has been optimized to produce high yields of the compound with good purity. However, one limitation of using this compound is that its mechanism of action is not well understood. This makes it difficult to design experiments to investigate its effects on cells and organisms.
Orientations Futures
There are several future directions for research on 2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is to study its mechanism of action in more detail to better understand how it interacts with cells and organisms. Additionally, future research could focus on developing new synthesis methods for the compound to improve its yield and purity. Finally, the compound could be used as a probe to study the activity of specific enzymes and proteins in cells, which could lead to the development of new drug targets.
Méthodes De Synthèse
The synthesis of 2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide involves the reaction of 2-nitrophenol with ethyl acetoacetate to form 2-(2-nitrophenoxy)ethyl acetoacetate. This intermediate is then reacted with hydrazine hydrate and indole-3-carboxaldehyde to form the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
2-(2-nitrophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It has been used in medicinal chemistry to develop new drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammation. In biochemistry, this compound has been used as a probe to study protein-ligand interactions and enzyme inhibition. In pharmacology, it has been used to investigate the mechanism of action of various drugs and to develop new drug targets.
Propriétés
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-14(9-25-13-8-4-3-7-12(13)20(23)24)18-19-15-10-5-1-2-6-11(10)17-16(15)22/h1-8,17,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPSLBOZDFEJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)
![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)
![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)


![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)